4-(benzylsulfonyl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)butanamide
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and might involve techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reagents and conditions for each reaction and the mechanism by which it occurs.Physical And Chemical Properties Analysis
This includes properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.).Scientific Research Applications
Anticonvulsant Agents
Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds exhibited significant protection against convulsions induced in model experiments, highlighting their potential as anticonvulsant agents (Farag et al., 2012).
Antitumor Activity
Research into indeno[1,2-c]pyrazol(in)es substituted with benzenesulfonamide and other pharmacophores has shown promising broad-spectrum antitumor activity against various tumor cell lines. These findings suggest the therapeutic potential of sulfonamide derivatives in cancer treatment (Rostom, 2006).
Antiproliferative Activity
Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, synthesized with different substituted aromatic sulfonyl chlorides, demonstrated potent antiproliferative activity against various carcinoma cell lines, indicating their potential use in cancer research (Chandrappa et al., 2008).
Antidiabetic Agents
Sulfonamide derivatives, including fluorinated pyrazoles and benzenesulfonylurea, have been investigated as hypoglycemic agents, showing significant antidiabetic activity in preliminary biological screenings. This research indicates their potential application in the treatment of diabetes (Faidallah et al., 2016).
Chemical Synthesis
Sulfonamide compounds have also been utilized in chemical synthesis, such as in the preparation of cyclic sulfonamides through intramolecular Diels-Alder reactions, indicating their utility in synthetic organic chemistry (Greig et al., 2001).
Safety And Hazards
This involves a description of any risks associated with handling or using the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This could include potential applications for the compound, areas where further research is needed, or new methods for its synthesis.
properties
IUPAC Name |
4-benzylsulfonyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S2/c21-15-8-9-16(17(22)11-15)18-12-28-20(23-18)24-19(25)7-4-10-29(26,27)13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12H,4,7,10,13H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISZASFOTNCPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)butanamide |
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